[2-(2-chlorophenyl)-1H-benzimidazol-1-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-chlorophenyl)-1H-1,3-benzodiazol-1-yl]acetic acid is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-chlorophenyl)-1H-1,3-benzodiazol-1-yl]acetic acid typically involves the reaction of 2-chlorophenylacetic acid with o-phenylenediamine under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzodiazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The starting materials, 2-chlorophenylacetic acid and o-phenylenediamine, are fed into the reactor along with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously extracted and purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-chlorophenyl)-1H-1,3-benzodiazol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for hydroxylation.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazoles with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 2-[2-(2-chlorophenyl)-1H-1,3-benzodiazol-1-yl]acetic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Properties
Molecular Formula |
C15H11ClN2O2 |
---|---|
Molecular Weight |
286.71 g/mol |
IUPAC Name |
2-[2-(2-chlorophenyl)benzimidazol-1-yl]acetic acid |
InChI |
InChI=1S/C15H11ClN2O2/c16-11-6-2-1-5-10(11)15-17-12-7-3-4-8-13(12)18(15)9-14(19)20/h1-8H,9H2,(H,19,20) |
InChI Key |
FYAYOINVINLIPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2CC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.